4-((1H-benzo[d]imidazol-2-yl)methyl)-N,N-dimethylpiperazine-1-sulfonamide
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Overview
Description
4-((1H-benzo[d]imidazol-2-yl)methyl)-N,N-dimethylpiperazine-1-sulfonamide is a complex organic compound that features a benzimidazole core linked to a piperazine ring via a sulfonamide group
Mechanism of Action
Target of Action
The compound contains a benzimidazole moiety, which is an important pharmacophore in drug discovery. It’s known to interact with various proteins and enzymes .
Biochemical Pathways
Benzimidazole derivatives are known to interact with a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Benzimidazole derivatives are generally well-absorbed and have good bioavailability .
Result of Action
Given the wide range of activities of benzimidazole derivatives, it’s likely that this compound could have multiple effects at the molecular and cellular level .
Action Environment
Like all drugs, factors such as temperature, ph, and the presence of other compounds could potentially influence its action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1H-benzo[d]imidazol-2-yl)methyl)-N,N-dimethylpiperazine-1-sulfonamide typically involves multiple steps, starting with the formation of the benzimidazole core. One common method involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under dehydrating conditions . The resulting benzimidazole is then functionalized to introduce the sulfonamide group and the piperazine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
4-((1H-benzo[d]imidazol-2-yl)methyl)-N,N-dimethylpiperazine-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole core can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the benzimidazole ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole and piperazine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethylformamide, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield benzimidazole derivatives with different functional groups, while substitution reactions could introduce new substituents at various positions on the benzimidazole or piperazine rings.
Scientific Research Applications
4-((1H-benzo[d]imidazol-2-yl)methyl)-N,N-dimethylpiperazine-1-sulfonamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research explores its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: It is used in the development of new materials and as a catalyst in certain chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-(1H-benzo[d]imidazol-2-yl)aniline: Shares the benzimidazole core but differs in the substituents attached to the ring.
2-Phenylbenzimidazole: Another benzimidazole derivative with different functional groups, known for its antitumor activity.
Uniqueness
4-((1H-benzo[d]imidazol-2-yl)methyl)-N,N-dimethylpiperazine-1-sulfonamide is unique due to the combination of the benzimidazole core with a piperazine ring and a sulfonamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(1H-benzimidazol-2-ylmethyl)-N,N-dimethylpiperazine-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O2S/c1-17(2)22(20,21)19-9-7-18(8-10-19)11-14-15-12-5-3-4-6-13(12)16-14/h3-6H,7-11H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKIABIQHDVGVKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCN(CC1)CC2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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